molecular formula C5H7NO2 B12985742 (5-Aminofuran-2-yl)methanol

(5-Aminofuran-2-yl)methanol

Cat. No.: B12985742
M. Wt: 113.11 g/mol
InChI Key: JNUMBGIUSIWZQB-UHFFFAOYSA-N
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Description

(5-Aminofuran-2-yl)methanol is an organic compound with the molecular formula C5H7NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both an amino group and a hydroxymethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminofuran-2-yl)methanol typically involves the functionalization of furan derivatives. One common method is the reduction of 5-nitrofuran-2-carbaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: (5-Aminofuran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Aminofuran-2-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Aminofuran-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: (5-Aminofuran-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(5-aminofuran-2-yl)methanol

InChI

InChI=1S/C5H7NO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3,6H2

InChI Key

JNUMBGIUSIWZQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)N)CO

Origin of Product

United States

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